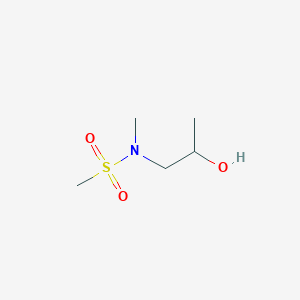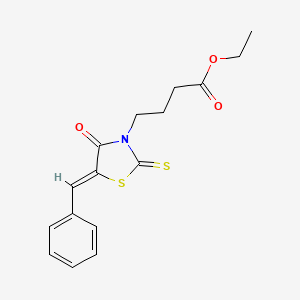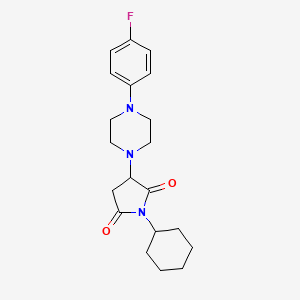![molecular formula C22H23N3O5S3 B2510655 N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851783-19-2](/img/structure/B2510655.png)
N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a useful research compound. Its molecular formula is C22H23N3O5S3 and its molecular weight is 505.62. The purity is usually 95%.
BenchChem offers high-quality N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characteristics
The compound has a complex structure, which presents challenges in understanding its properties. Specifically, the nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks . This unique structure sets the stage for exploring various applications.
Magnetic Properties
Despite its challenging structure, the compound exhibits interesting magnetic behavior. Experimental magnetic susceptibility data suggest an alternating antiferromagnetic Heisenberg linear chain model. Two possible 1D chains of alternating radicals (C1 and C2) have been identified, but establishing a clear structure-to-magnetism correlation is not straightforward. Density functional theory (DFT) calculations confirm that the observed magnetic susceptibility data are attributed to chain C2. Radicals within chain C2 are nearly perpendicular to each other and form a herringbone pattern. Weak hydrogen interactions account for the experimentally determined exchange interactions .
a. Spintronics: Given its magnetic properties, the compound could find applications in spintronics—technology that utilizes electron spin for information storage and processing. Its unique structure may offer advantages in designing spin-based devices.
b. Organic Electronics: The disruption of π-stacking due to the 2-methoxyphenyl group could impact charge transport properties. Researchers might explore its use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).
c. Molecular Magnets: The compound’s intriguing magnetic behavior makes it a candidate for molecular magnets. Understanding its interactions and designing related materials could lead to novel magnetic devices.
d. Catalysis: Functionalizing the compound could yield catalysts for various reactions. Its sulfonamide group might participate in Lewis acid-base interactions, making it relevant for catalytic processes.
e. Medicinal Chemistry: Given its unique structure, researchers could investigate the compound’s potential as a drug scaffold. Modifications could lead to novel therapeutic agents.
f. Materials Science: Exploring the compound’s crystal engineering aspects could contribute to materials science. Its disrupted π-stacking and hydrogen bonding interactions offer opportunities for designing new materials.
Conclusion
“N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide” presents a fascinating interplay of structure and magnetism. While further research is needed, its unique features hold promise across diverse scientific fields . 🌟
properties
IUPAC Name |
N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S3/c1-3-32(26,27)24-17-7-4-6-16(14-17)20-15-21(22-8-5-13-31-22)25(23-20)33(28,29)19-11-9-18(30-2)10-12-19/h4-14,21,24H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJCWUQPFKMTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-((4-methoxyphenyl)sulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2510572.png)
![ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2510573.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2510575.png)


![8-[6-Chloro-2-(methylsulfanyl)pyridine-3-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2510583.png)
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2510584.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510585.png)



![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2510593.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2510594.png)